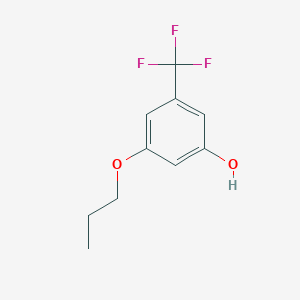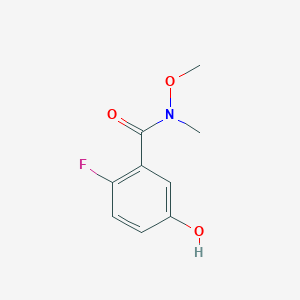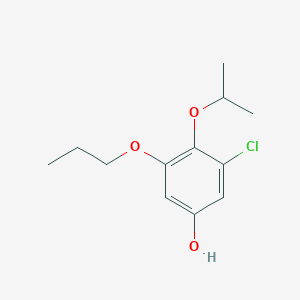
3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, two alkoxy groups (propan-2-yloxy and propoxy), and a hydroxyl group attached to a benzene ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with a chlorinated phenol derivative, such as 3-chlorophenol.
Alkylation: The chlorinated phenol undergoes alkylation with propan-2-ol and propanol in the presence of a suitable base, such as potassium carbonate, to introduce the propan-2-yloxy and propoxy groups.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyphenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and alkoxy groups allows the compound to form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
3-Chloro-4-(propan-2-yloxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a hydroxyl group.
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a hydroxyl group.
Uniqueness
The uniqueness of 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where its specific interactions and reactivity can be leveraged for desired outcomes.
属性
IUPAC Name |
3-chloro-4-propan-2-yloxy-5-propoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3/c1-4-5-15-11-7-9(14)6-10(13)12(11)16-8(2)3/h6-8,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQTYEXWNJCLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)O)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

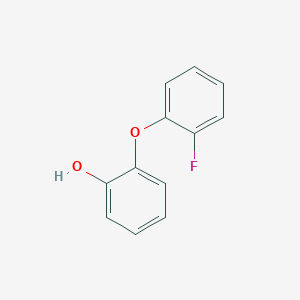

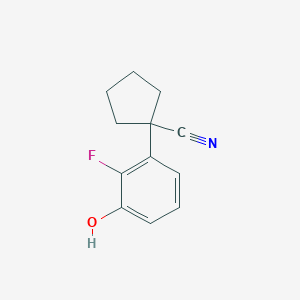
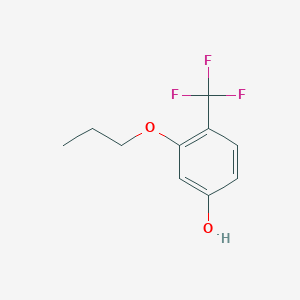


![Tert-butyl N-[(5-hydroxythiophen-2-YL)methyl]carbamate](/img/structure/B8033288.png)


